6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
Properties
IUPAC Name |
6-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS/c16-11-4-1-9(2-5-11)15-18-8-13(21-15)12-6-3-10(7-17)14(20)19-12/h1-6,8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQXNFPLFHBPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(C(=O)N3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-substituted 3-cyano-2-pyridones and related pyridinecarbonitriles often proceeds via condensation reactions involving:
- Ethyl cyanoacetate or malononitrile as the cyano-containing building block,
- Substituted ketones or aldehydes (e.g., 4-chlorobenzaldehyde),
- Catalysts such as ammonium acetate and bases like piperidine,
- Solvents like ethanol or trifluoroethanol,
- Multi-component, one-pot procedures to efficiently assemble the heterocyclic scaffold.
These methods allow the incorporation of various aromatic substituents, including 4-chlorophenyl and thiazolyl groups, via appropriate choice of starting materials.
Specific Preparation Methods
One-Pot Multi-Component Condensation
A mild, cost-effective one-pot synthesis approach reported for related nicotinonitrile derivatives involves the condensation of:
- 4-chlorobenzaldehyde,
- A thiazole-substituted ketone or equivalent,
- Ethyl cyanoacetate,
- Catalytic ammonium acetate,
- Piperidine drops as base catalyst,
- Ethanol as solvent at ambient temperature.
This method yields the target 6-substituted 3-cyano-2-pyridone derivatives with the desired 4-chlorophenyl and thiazolyl substitutions on the pyridine ring. The reaction proceeds through Knoevenagel condensation followed by cyclization and aromatization steps to form the pyridinecarbonitrile core.
Multi-Component Reactions with Chalcones and Malononitrile
Another approach involves the condensation of chalcones with malononitrile and sodium alkoxides or bases like triethylamine. This method can be adapted to synthesize 6-substituted 3-cyano-2-pyridones by selecting chalcones bearing 4-chlorophenyl and thiazolyl moieties. Microwave-assisted protocols have also been reported to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been investigated for its potential as:
- Anticancer Agent : Studies have shown that compounds with thiazole and pyridine moieties exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is of particular interest.
- Antimicrobial Properties : Research indicates that this compound may possess broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
Biological Studies
The compound is utilized in biological investigations to:
- Explore Molecular Mechanisms : It is used to study interactions with specific enzymes and receptors involved in cell signaling pathways. This includes modulation of pathways related to cell proliferation and apoptosis.
- Investigate Biological Targets : Research has focused on identifying the molecular targets of this compound, which could lead to the development of targeted therapies for various diseases .
Industrial Applications
In the industrial sector, this compound serves as:
- Intermediate in Synthesis : It is used as a precursor in synthesizing more complex pharmaceutical compounds, enhancing the efficiency of drug development processes .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The results indicated that the thiazole-pyridine structure enhances the compound's ability to induce apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacteria and fungi. Results showed promising antimicrobial activity, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Thiazole vs. Imidazole Substituents
- The target compound’s thiazole ring may confer greater metabolic stability compared to the imidazole ring in A4 , as sulfur-containing heterocycles often resist oxidative degradation . However, the thiol group in A4 could enhance metal-binding interactions in enzyme inhibition .
- Docking studies on A4 revealed a binding energy of −8.3 kcal/mol with MCF-7 breast cancer cells, suggesting that imidazole derivatives may exhibit strong receptor affinity . The target compound’s thiazole group, with its electron-withdrawing nature, might similarly enhance binding but requires experimental validation.
Chlorophenyl vs. Fluorophenyl Groups
- Fluorine’s smaller size and higher electronegativity might reduce steric hindrance but weaken hydrophobic interactions .
Carbonitrile vs. Carboxylic Ester Functional Groups
- Esters are prone to hydrolysis, which could limit their pharmacokinetic profiles .
Computational and Experimental Insights
- QSAR Studies : In , DFT-based descriptors (e.g., HOMO-LUMO gap, dipole moment) correlated with anti-breast cancer activity. The target compound’s planar thiazole ring may optimize π-π stacking in receptor binding, similar to A4 .
- Synthetic Accessibility : Thiazole-containing derivatives like the target compound are often synthesized via cyclocondensation reactions, as seen in and . Imidazole analogs require additional steps for thiol group incorporation, increasing synthetic complexity .
Biological Activity
Overview
6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound features a thiazole ring fused with a pyridine structure, which contributes to its unique biological profile.
Chemical Structure and Properties
The molecular formula of the compound is and its IUPAC name is 6-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1H-pyridine-3-carbonitrile. The presence of the 4-chlorophenyl group is significant as it may influence the biological activity and reactivity of the compound compared to similar structures.
| Property | Value |
|---|---|
| Molecular Weight | 305.75 g/mol |
| InChI Key | QHQXNFPLFHBPCN-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO and DMF |
The mechanism of action for this compound involves interactions with specific molecular targets that modulate various biological pathways. Research indicates that it may interact with enzymes or receptors involved in cell signaling, influencing pathways related to:
- Cell Proliferation : Potentially inhibiting cancer cell growth.
- Apoptosis : Inducing programmed cell death in cancer cells.
- Inflammation : Modulating inflammatory responses.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), Hela (cervical cancer), and SMMC-7721 (hepatocellular carcinoma).
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.12 ± 0.45 |
| Hela | 4.75 ± 0.32 |
| SMMC-7721 | 6.25 ± 0.50 |
These results indicate that the compound exhibits moderate to potent cytotoxic effects on these cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses significant antibacterial activity, potentially useful for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
Case Studies
A recent study explored the synthesis and biological evaluation of this compound alongside other thiazole derivatives. The researchers synthesized a series of related compounds and performed docking studies to assess binding affinities to various biological targets:
- Synthesis : The compound was synthesized using a multi-step reaction involving thiazole formation followed by cyclization with cyanoacetamide.
- Biological Evaluation : The synthesized compounds were tested for their cytotoxic activities against several cancer cell lines and exhibited varying degrees of efficacy.
Q & A
Q. What synthetic methodologies are reported for synthesizing 6-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?
The compound can be synthesized via multicomponent reactions involving pyrazole or thiazole precursors. For example, Abdel Hafiz et al. demonstrated the use of pyrazol-4-ylmethylene malononitrile with thiazol-4(5H)-one derivatives to form structurally similar thiazolo[3,2-a]pyridine-carbonitrile scaffolds (Scheme 90) . Key steps include cyclocondensation under reflux conditions (e.g., ethanol/HCl) and purification via column chromatography. Reaction yields depend on stoichiometric ratios of intermediates and temperature control.
Q. How is the structural identity of this compound confirmed in experimental settings?
Elemental analysis (EA), NMR, and mass spectrometry are critical. For example, EA data for a related compound (C₂₄H₁₃N₅O₄S) showed agreement between calculated and observed values (C: 61.67% vs. 61.54%; N: 14.98% vs. 14.91%), validating purity . Additionally, ¹H NMR can resolve aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.8 ppm) and nitrile groups (C≡N at ~100–110 ppm in ¹³C NMR).
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
Statistical experimental design (e.g., factorial or response surface methodology) reduces trial-and-error approaches. For instance, Taguchi orthogonal arrays can identify critical parameters (e.g., solvent polarity, catalyst loading, and reaction time) to maximize yield . Computational tools like ICReDD’s reaction path search methods, which integrate quantum chemical calculations and experimental feedback, further streamline optimization .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Contradiction Example: Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism.
- Resolution: Variable-temperature NMR (VT-NMR) can be employed to probe conformational changes. For nitrile-containing analogs, IR spectroscopy (C≡N stretch at ~2200–2260 cm⁻¹) and X-ray crystallography provide complementary validation .
Q. How can computational chemistry predict reactivity or regioselectivity in derivatives of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, Fukui indices can predict electrophilic attack sites on the pyridine ring, while molecular docking may assess bioactivity correlations .
Methodological Challenges
Q. What experimental precautions are necessary when handling nitrile groups in this compound?
- Safety: Use fume hoods and nitrile-compatible gloves (e.g., Silver Shield®) due to potential cyanide release under acidic conditions.
- Stability: Store under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group to carboxylic acids .
Q. How do researchers address low solubility in biological assays for this compound?
- Solubility Enhancement: Co-solvents (e.g., DMSO/water mixtures) or formulation as cyclodextrin complexes.
- Analytical Validation: Use dynamic light scattering (DLS) to confirm nanoparticle dispersion stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
